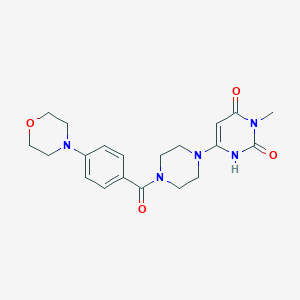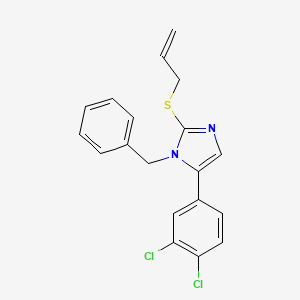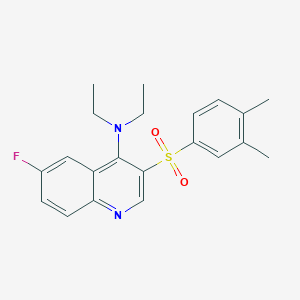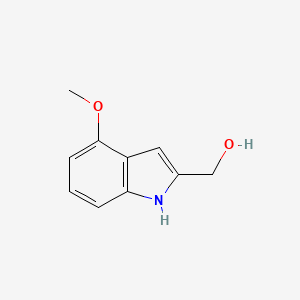
3-methyl-6-(4-(4-morpholinobenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-6-(4-(4-morpholinobenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been widely studied by scientists due to its potential applications in the field of medicine. This compound is a type of pyrimidine derivative that has been shown to have significant biological activity, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Potential Applications
Heterocyclic Compound Synthesis : Research has shown the potential of this compound in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, with noted anti-inflammatory and analgesic activities. These compounds have been found to inhibit cyclooxygenase-1/2 (COX-1/2) selectively, offering a basis for the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Luminescent Properties and Electron Transfer : The compound's derivatives have been studied for their luminescent properties and photo-induced electron transfer, indicating potential applications in the development of fluorescent probes and materials science. These studies have highlighted the compound's versatility in scientific research and its utility in exploring new photochemical processes (Gan et al., 2003).
Novel Heterocyclic Systems : Further research into this compound has led to the development of new heterocyclic systems with potential biological activities. The synthesis of these systems has expanded the understanding of pyrimidine derivatives and their applications, offering new avenues for drug development and chemical research (Karimian & Karimi, 2020).
properties
IUPAC Name |
3-methyl-6-[4-(4-morpholin-4-ylbenzoyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-22-18(26)14-17(21-20(22)28)24-6-8-25(9-7-24)19(27)15-2-4-16(5-3-15)23-10-12-29-13-11-23/h2-5,14H,6-13H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYISGNWSCMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(4-(4-morpholinobenzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)
![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)
![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)
![(4-butoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2714281.png)
![3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2714282.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2714284.png)
![[(E)-[(5-nitro-2-{[(thiophen-2-yl)methyl]sulfanyl}phenyl)methylidene]amino]thiourea](/img/structure/B2714287.png)

![2-{[(2-Fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2714291.png)
![1,3-dimethyl-1H,2H,5H-pyrazolo[3,4-d][1,3]thiazol-5-imine](/img/structure/B2714293.png)

